![molecular formula C18H28N2O2 B5084993 N-(1-isopropyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide](/img/structure/B5084993.png)
N-(1-isopropyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide, commonly known as Suvorexant, is a medication used to treat insomnia. It works by blocking the action of orexin, a neurotransmitter that promotes wakefulness. Suvorexant was approved by the FDA in 2014 and has since become a popular treatment option for individuals suffering from insomnia.
Wirkmechanismus
Suvorexant works by blocking the action of orexin, a neurotransmitter that promotes wakefulness. Orexin is produced by a group of neurons in the hypothalamus called the lateral hypothalamic area. By blocking the action of orexin, Suvorexant promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
Suvorexant has been shown to have a number of biochemical and physiological effects. It has been shown to increase total sleep time, decrease sleep latency, and improve sleep efficiency. In addition, it has been shown to have minimal effects on daytime cognitive function and psychomotor performance.
Vorteile Und Einschränkungen Für Laborexperimente
Suvorexant has a number of advantages and limitations for lab experiments. One of the advantages is that it can be used to study the effects of blocking orexin on sleep and wakefulness. However, one of the limitations is that it can be difficult to administer in animal studies due to its low solubility in water.
Zukünftige Richtungen
There are a number of future directions for research related to Suvorexant. One area of research is the potential use of Suvorexant in the treatment of other neurological disorders such as depression, anxiety, and addiction. Another area of research is the development of more effective orexin receptor antagonists. Additionally, there is a need for further research on the long-term effects of Suvorexant use.
Synthesemethoden
The synthesis of Suvorexant involves a series of chemical reactions. The starting material is 4-methylphenol, which is reacted with sodium hydroxide to form the sodium salt of 4-methylphenol. The sodium salt is then reacted with 2-bromo-1-(isopropylamino)propane to form 2-(4-methylphenoxy)-N-isopropylpropan-1-amine. This compound is then reacted with 2-chloro-N-(4-cyanophenyl)acetamide to form N-(1-isopropyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
Suvorexant has been extensively studied in scientific research for its effectiveness in treating insomnia. In addition, it has also been studied for its potential use in the treatment of other neurological disorders such as depression, anxiety, and addiction. Suvorexant has also been studied for its effects on sleep architecture and circadian rhythms.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)20-11-9-16(10-12-20)19-18(21)15(4)22-17-7-5-14(3)6-8-17/h5-8,13,15-16H,9-12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDUJNSYQVMMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.